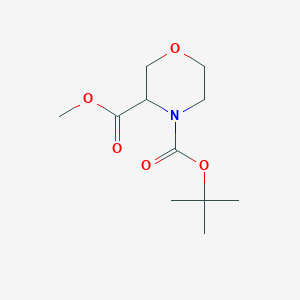

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Description

BenchChem offers high-quality 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl morpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJMJAQUGFIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621397 | |

| Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212650-45-8 | |

| Record name | 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate CAS 215917-98-9 properties

An In-depth Technical Guide to (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

CAS Number: 215917-98-9

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public data for this specific molecule, this guide also draws upon information from closely related morpholine derivatives to provide a broader context for its potential characteristics and utility.

Core Properties

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. These properties include improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity.

Table 1: Physicochemical Properties of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₅ | - |

| Molecular Weight | 245.27 g/mol | - |

| IUPAC Name | 4-tert-butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | - |

| SMILES | COC(=O)[C@@H]1COCCN1C(=O)OC(C)(C)C | - |

| CAS Number | 215917-98-9 | - |

| Purity | Typically available at ≥98% | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of chiral N-Boc protected morpholine derivatives. A common approach involves the cyclization of a suitably protected amino alcohol.

Proposed Synthetic Pathway:

A potential synthetic route could start from (S)-serine methyl ester, which provides the desired stereochemistry at the C3 position of the morpholine ring. The synthesis would likely proceed through the following key steps:

-

N-alkylation: Reaction of (S)-serine methyl ester with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to introduce the C5 and C6 atoms of the morpholine ring.

-

Cyclization: Intramolecular cyclization to form the morpholine ring. This step can be promoted by a base.

-

N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol (Hypothetical):

This protocol is a generalized representation and would require optimization for the specific synthesis of the target compound.

Step 1: Synthesis of a Protected Amino Diol

-

To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base (e.g., triethylamine) to neutralize the salt.

-

Add a suitable alkylating agent (e.g., a protected 2-bromoethanol derivative) and heat the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography.

Step 2: Cyclization to Form the Morpholine Ring

-

Dissolve the product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to facilitate intramolecular cyclization.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction and purify the resulting morpholine derivative.

Step 3: N-Boc Protection

-

Dissolve the cyclized product in a solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Purify the final product, (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, by column chromatography.

Characterization:

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC would be necessary to confirm the enantiomeric excess.

Applications in Drug Development

The morpholine moiety is a key component in numerous approved drugs and clinical candidates.[2] Its presence can confer advantageous properties, including:

-

Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to better bioavailability and a more favorable pharmacokinetic profile.

-

Scaffold for Diverse Interactions: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

-

CNS Penetration: The physicochemical properties of morpholine derivatives can be tuned to facilitate crossing the blood-brain barrier, making them attractive for the development of drugs targeting the central nervous system.

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate, as a chiral building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. The ester and carbamate functionalities provide handles for further chemical modifications.

Potential Therapeutic Areas:

While no specific biological activity has been reported for this compound, the broader class of substituted morpholines has shown promise in various therapeutic areas, including:

-

Oncology

-

Neurodegenerative diseases

-

Infectious diseases

-

Inflammatory disorders[3]

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Diagram 2: Role of Morpholine Scaffolds in Drug Discovery

Caption: Key advantages of incorporating a morpholine scaffold in drug design.

Safety and Handling

Conclusion

(S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The general properties and synthetic strategies outlined in this guide provide a foundation for researchers interested in utilizing this and related morpholine derivatives in their work. Further experimental investigation is required to fully characterize its physicochemical properties and explore its biological activities.

References

Technical Guide: (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a chiral morpholine derivative. Due to its structural motifs—a chiral center, a morpholine core, and N-Boc protection—this compound is of interest as a building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous bioactive molecules, valued for its favorable physicochemical and metabolic properties.

Chemical Specifications

Quantitative data for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 885321-46-0 | - |

| Molecular Formula | C₁₁H₁₉NO₅ | - |

| Molecular Weight | 245.27 g/mol | - |

| Purity | ≥95% to ≥97% | Typical supplier specification |

| Appearance | Not specified (likely a solid or oil) | - |

| Chirality | (R) | - |

| InChI Key | Not available | - |

| SMILES | COC(=O)[C@H]1OCCN(C1)C(=O)OC(C)(C)C | - |

Synthesis and Purification

Proposed Synthesis Protocol: Cyclization of a Chiral Amino Alcohol

This method involves the preparation of an N-Boc protected amino alcohol followed by a cyclization step to form the morpholine ring.

Step 1: Synthesis of (R)-2-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)acetic acid

-

To a solution of (R)-2-amino-3-hydroxypropanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a cooled solution of 1M hydrochloric acid to a pH of ~3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

-

To a solution of the N-Boc protected amino acid in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (2.2 equivalents) portion-wise.

-

After stirring for 30 minutes, add 2-bromoethanol (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Methyl Esterification

-

Dissolve the product from Step 1 in methanol.

-

Cool the solution to 0°C and add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

-

Dissolve the methyl ester from Step 2 in anhydrous THF.

-

Add triphenylphosphine (1.5 equivalents).

-

Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the final product, (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Analytical Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for determining the enantiomeric purity of the final product.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

Mobile Phase Screening: A common starting point for chiral method development is to screen a variety of mobile phases.

-

Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v) with or without a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

-

Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures with a buffer (e.g., ammonium bicarbonate, ammonium acetate).

Example Protocol (Normal Phase):

-

Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the compound in the mobile phase.

The retention times of the (R) and (S) enantiomers would need to be determined by running a racemic standard if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Diagram of the HPLC Analysis Workflow:

Caption: General workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and confirmation.

¹H NMR (Proton NMR): A ¹H NMR spectrum for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is available from chemical suppliers.[1] The expected signals would correspond to the protons of the tert-butyl group, the methyl ester, and the morpholine ring protons.

-

tert-Butyl group: A singlet around 1.4-1.5 ppm (9H).

-

Methyl ester group: A singlet around 3.7 ppm (3H).

-

Morpholine ring protons: A series of multiplets between approximately 3.0 and 4.5 ppm (7H). The exact chemical shifts and coupling patterns would require detailed spectral analysis.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyls of the tert-butyl group, the methyl of the ester, and the carbons of the morpholine ring.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record standard ¹H and ¹³C spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.

Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been documented for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, the morpholine scaffold is prevalent in a wide range of biologically active compounds.

General Biological Activities of Morpholine Derivatives:

-

CNS Disorders: Morpholine-containing drugs are used as antidepressants, anxiolytics, and for the treatment of other central nervous system disorders.[2] The morpholine ring can improve brain permeability and provide favorable pharmacokinetic properties.[2]

-

Enzyme Inhibition: Substituted morpholines are known to act as inhibitors for various enzymes, including kinases (e.g., PI3K, mTOR), which are key targets in cancer therapy.[2][3]

-

Antimicrobial and Anti-inflammatory Activity: Various morpholine derivatives have demonstrated antibacterial, antifungal, and anti-inflammatory properties.

The subject compound, with its defined stereochemistry and protecting groups, serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications in these areas. The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom, and the methyl ester can be hydrolyzed or converted to other functional groups.

Diagram of Potential Drug Discovery Logic:

Caption: Logic for utilizing the title compound in drug discovery.

References

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, provides generalized experimental protocols for the synthesis and analysis of related morpholine dicarboxylates, and illustrates a key signaling pathway where morpholine derivatives have shown significant activity.

Core Compound Data

The fundamental molecular properties of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.28 g/mol |

Experimental Protocols

General Synthesis of N-Substituted Morpholine Derivatives

The synthesis of N-substituted morpholines, such as the title compound, often involves the N-alkylation or N-acylation of a morpholine precursor. A common strategy for introducing a tert-butoxycarbonyl (Boc) group and a methyl ester involves a multi-step process.

Methodology:

-

Protection of the Morpholine Nitrogen: The secondary amine of a suitable morpholine precursor is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in an appropriate solvent such as dichloromethane or tetrahydrofuran.

-

Esterification: The carboxylic acid group at the 3-position of the morpholine ring is then esterified to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by reaction with a methylating agent like methyl iodide in the presence of a base.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Analysis of Morpholine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of morpholine derivatives, a derivatization step may be necessary to improve volatility and chromatographic performance.

Methodology:

-

Sample Preparation: The sample containing the morpholine derivative is dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte of interest.

-

Derivatization (if necessary): To enhance volatility, the morpholine derivative can be derivatized. A common method involves acylation, for example, with trifluoroacetic anhydride, to form a more volatile derivative.

-

GC-MS Analysis: An aliquot of the prepared sample is injected into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically set between 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity and selectivity.

-

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the morpholine derivative based on its retention time and fragmentation pattern.

Signaling Pathway Involvement

Morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. One of the critical signaling pathways where morpholine-containing compounds have demonstrated significant inhibitory activity is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a morpholine derivative.

Spectroscopic data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (¹H NMR, ¹³C NMR)

An in-depth analysis of the spectroscopic data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is crucial for researchers, scientists, and professionals involved in drug development. This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The structural elucidation of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is heavily reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 - 4.30 | m | 1H | H-3 |

| ~3.90 - 3.70 | m | 2H | H-5 |

| 3.75 | s | 3H | OCH₃ |

| ~3.60 - 3.40 | m | 2H | H-6 |

| ~3.30 - 3.10 | m | 2H | H-2 |

| 1.48 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~171 | Ester C=O |

| ~155 | Carbamate C=O |

| ~81 | C (CH₃)₃ |

| ~67 | C-5 |

| ~57 | C-3 |

| ~53 | OCH₃ |

| ~44 | C-2 |

| ~42 | C-6 |

| 28.3 | C(C H₃)₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. A general protocol for the NMR analysis of N-Boc protected amino acid esters is provided below.[1]

Sample Preparation:

-

Weigh 5-10 mg of the purified 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The spectrometer is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR acquisition, standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR acquisition, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis is critical for the unambiguous characterization of a molecule. The following diagram illustrates a typical workflow for the analysis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Caption: Workflow for the synthesis and spectroscopic analysis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

References

N-Boc Protected Morpholines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence in a molecule can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic character, which is particularly crucial for central nervous system (CNS) drug candidates to facilitate blood-brain barrier penetration.[1][3][4]

The synthetic utility of the morpholine ring is greatly enhanced by the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most common choices for the ring's nitrogen atom. The N-Boc protection strategy allows for precise chemical modifications on other parts of the molecule without interference from the otherwise reactive secondary amine of the morpholine core.[5][6] This guide provides an in-depth overview of the core physical and chemical properties of N-Boc protected morpholines, details key experimental protocols, and outlines the logic of their synthesis and deprotection.

Physical and Chemical Properties

The introduction of the N-Boc group significantly alters the physical properties of the parent morpholine. These compounds are typically white crystalline solids or viscous oils at room temperature, exhibiting good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane, but limited solubility in water.[7][8]

Physical Data of Representative N-Boc Protected Morpholines

The following table summarizes key physical and computed properties for several common N-Boc protected morpholine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| tert-Butyl morpholine-4-carboxylate | 220199-85-9 | C₉H₁₇NO₃ | 187.24 | Solid | N/A |

| (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 | C₁₀H₁₉NO₄ | 217.26 | White crystal powder | 60-62 |

| (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-71-3 | C₁₀H₁₉NO₄ | 217.26 | Colorless viscous oil | N/A |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-69-9 | C₁₀H₁₉NO₄ | 217.26 | N/A | N/A |

| (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | 884512-77-0 | C₁₀H₁₇NO₅ | 231.25 | Solid | N/A |

| (S)-4-Boc-morpholine-3-carboxylic acid | 783350-37-8 | C₁₀H₁₇NO₅ | 231.25 | White solid | N/A |

Data sourced from references:[7][8][9][10][11][12][13][14][15]

Chemical Stability and Reactivity

The chemical behavior of N-Boc protected morpholines is dominated by the stability and reactivity of the Boc group.

-

Stability: The N-Boc group is known for its robustness under basic, nucleophilic, and catalytic hydrogenation conditions.[5][16][17] This stability makes it an ideal orthogonal protecting group in multi-step syntheses where other protecting groups, like the base-labile Fmoc, might be used.[16]

-

Reactivity (Deprotection): The primary reactivity of this scaffold involves the cleavage of the Boc group. This is most commonly achieved under acidic conditions.[5][6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleave the carbamate to release the free morpholine amine, carbon dioxide, and isobutene.[16][18] The acid-lability is a key feature, allowing for selective deprotection. However, care must be taken during purification, such as reverse-phase chromatography using TFA in the mobile phase, as prolonged exposure or heating during solvent evaporation can lead to premature deprotection.[19] Thermal deprotection under continuous flow conditions has also been reported as an alternative method.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-Boc protected morpholines in research and development.

Protocol 1: General Synthesis via N-tert-Butoxycarbonylation

This protocol describes the standard procedure for protecting the secondary amine of a morpholine derivative with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Substituted morpholine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting morpholine derivative (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the crude material in an extraction solvent like DCM or ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected morpholine.[16] Further purification can be performed by column chromatography if necessary.

Protocol 2: General Deprotection of N-Boc Group with TFA

This protocol details the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected morpholine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization/workup)

Procedure:

-

Dissolve the N-Boc protected morpholine (1.0 eq) in DCM.

-

In a well-ventilated fume hood, slowly add TFA to the solution. A typical final concentration is 20-50% TFA by volume.[16] Caution: The reaction is often exothermic and evolves gas (CO₂ and isobutene).

-

Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Once complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product is the amine TFA salt, which can be used directly.

-

Alternatively, to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected morpholine.

Role in Drug Development and Conclusion

N-Boc protected morpholines are not merely synthetic intermediates; they are enabling tools in the complex process of drug discovery.[2][20] The morpholine moiety itself is strategically used to modulate PK/PD properties, enhance potency, or act as a rigid scaffold to correctly orient other pharmacophoric elements.[3] The ability to protect the morpholine nitrogen with a Boc group allows chemists to build complex molecular architectures, confident that the morpholine core will remain intact until its strategic unveiling in a later synthetic step.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemshuttle.com [chemshuttle.com]

- 8. lookchem.com [lookchem.com]

- 9. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-N-Boc-2-Hydroxymethylmorpholine | 135065-76-8 [chemicalbook.com]

- 11. Tert-butyl Morpholine-4-carboxylate | C9H17NO3 | CID 11435389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chiral Morpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific stereochemistry of substituents on the morpholine ring is often critical for biological activity, making the development of robust asymmetric syntheses for chiral morpholines a vital area of research. This guide provides a comprehensive overview of modern synthetic strategies for accessing enantioenriched morpholine derivatives, with a focus on catalytic asymmetric methods that offer high efficiency and stereocontrol.

Core Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of chiral morpholines, each offering distinct advantages for accessing different substitution patterns. These include asymmetric hydrogenation, tandem catalytic reactions, organocatalytic methods, and palladium-catalyzed cyclizations.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly effective and atom-economical method for synthesizing 2-substituted chiral morpholines. This approach typically employs a rhodium catalyst with a chiral bisphosphine ligand to achieve high enantioselectivity.

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | >99 | 99 | [1][2] |

| N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | >99 | 99 | [1][3] |

| N-Boc-2-(2-thienyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | >99 | 98 | [1][3] |

| N-Boc-2-cyclohexyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | >99 | 96 | [1][3] |

Materials:

-

N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine

-

[Rh(COD)₂]BF₄

-

(R)-SKP ligand

-

Anhydrous dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Stainless-steel autoclave

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).

-

Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

In a separate vial, N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) is dissolved in anhydrous DCM.

-

The substrate solution is then transferred to the catalyst solution via cannula.

-

The resulting reaction mixture is transferred to a stainless-steel autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

-

The autoclave is then pressurized to 50 atm with hydrogen.

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Boc-2-phenylmorpholine.[2]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process is a powerful strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[4][5][6][7] The reaction proceeds through an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.

| Substrate (Aminoalkyne) | Catalyst System | Yield (%) | ee (%) | Reference |

| N-benzyl-2-(prop-2-yn-1-yloxy)ethan-1-amine | 1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK-- | 85 | >95 | [4][5] |

| N-(4-methoxybenzyl)-2-(prop-2-yn-1-yloxy)ethan-1-amine | 1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK-- | 82 | >95 | [4] |

| N-benzyl-2-(but-2-yn-1-yloxy)ethan-1-amine | 1. Ti(NMe₂)₂(BAP) 2. RuCl--INVALID-LINK-- | 78 | >95 | [4] |

Materials:

-

2-((3-Phenylprop-2-yn-1-yl)oxy)ethan-1-amine

-

Ti(NMe₂)₂(BAP) catalyst

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous toluene

Procedure:

Hydroamination Step:

-

In a nitrogen-filled glovebox, a Schlenk tube is charged with the Ti(NMe₂)₂(BAP) catalyst (5 mol%) and anhydrous toluene.

-

The aminoalkyne substrate (1.0 equiv) is added, and the tube is sealed.

-

The reaction mixture is stirred at 110 °C for 24 hours.

-

The reaction is then cooled to room temperature.

Asymmetric Transfer Hydrogenation Step: 5. A solution of RuCl--INVALID-LINK-- (1 mol%) in the formic acid/triethylamine azeotrope is added to the cooled reaction mixture from the hydroamination step. 6. The reaction is stirred at room temperature for 12 hours. 7. The reaction is quenched with a saturated aqueous NaHCO₃ solution. 8. The aqueous layer is extracted with ethyl acetate. 9. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. 10. The crude product is purified by flash column chromatography.[2][4]

Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis provides a powerful metal-free approach to chiral morpholines. The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, is an effective method for constructing 2,3-disubstituted morpholines.[2]

| Substrate | Catalyst | Yield (%) | dr | ee (%) | Reference |

| tert-Butyl (2E)-4-oxobut-2-en-1-yl(phenyl)carbamate | Diarylprolinol silyl ether | 85 | >20:1 | 98 | [2] |

| tert-Butyl (2E)-4-oxo-4-phenylbut-2-en-1-yl(benzyl)carbamate | Diarylprolinol silyl ether | 80 | >20:1 | 95 | [2] |

Materials:

-

α,β-Unsaturated aldehyde substrate

-

Chiral secondary amine catalyst (e.g., diarylprolinol silyl ether)

-

Acid co-catalyst (e.g., benzoic acid)

-

Anhydrous solvent (e.g., chloroform)

-

Reducing agent (e.g., NaBH₄)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde substrate (1.0 equiv) in the anhydrous solvent at the desired temperature (e.g., -20 °C), is added the chiral secondary amine catalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

-

The reaction is stirred and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to 0 °C, and a reducing agent such as NaBH₄ is added to reduce the intermediate aldehyde.

-

The reaction is quenched with a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

-

The crude product is purified by flash column chromatography.

Palladium-Catalyzed Carboamination

The palladium-catalyzed carboamination of O-allyl ethanolamine derivatives with aryl or alkenyl halides provides a versatile route to cis-3,5-disubstituted morpholines.[8] This method allows for the modular construction of the morpholine ring from enantiopure amino alcohol precursors.

| Amino Alcohol Precursor | Aryl Bromide | Catalyst System | Yield (%) | Reference |

| (S)-2-(tert-butoxycarbonylamino)-3-methylbutan-1-ol | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / P(t-Bu)₃ | 75 | [8] |

| (S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol | 2-Bromonaphthalene | Pd₂(dba)₃ / P(t-Bu)₃ | 68 | [8] |

| (R)-2-(tert-butoxycarbonylamino)propan-1-ol | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | 80 | [8] |

Materials:

-

O-allyl ethanolamine derivative

-

Aryl or alkenyl bromide

-

Pd₂(dba)₃

-

P(t-Bu)₃

-

NaOt-Bu

-

Anhydrous toluene

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (5 mol%), and NaOt-Bu (1.4 equiv).

-

Anhydrous toluene is added, followed by the O-allyl ethanolamine derivative (1.0 equiv) and the aryl or alkenyl bromide (1.2 equiv).

-

The tube is sealed, and the reaction mixture is heated to 80-100 °C.

-

The reaction is monitored by GC-MS or TLC.

-

Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.[8]

Conclusion

The synthesis of chiral morpholine derivatives has seen significant advancements, with a range of powerful catalytic asymmetric methods now available. The choice of synthetic strategy depends largely on the desired substitution pattern of the morpholine ring. Asymmetric hydrogenation and tandem hydroamination/transfer hydrogenation are highly effective for producing 2- and 3-substituted morpholines, respectively. Organocatalytic approaches provide a valuable metal-free alternative, particularly for di-substituted products. Palladium-catalyzed reactions offer a modular approach to more complex substitution patterns. The continued development of novel catalysts and synthetic methodologies will undoubtedly further expand the toolkit available to medicinal chemists for the synthesis of these important heterocyclic scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Intramolecular Pd-Catalyzed Carboetherification and Carboamination. Influence of Catalyst Structure on Reaction Mechanism and Product Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Key starting materials for 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate. The synthesis of this chiral morpholine derivative is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine scaffold in biologically active compounds. This document outlines a multi-step synthesis beginning from a readily available chiral precursor, detailing the necessary reagents, and providing a logical workflow for its production.

I. Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate, suggests a synthetic route starting from a suitably protected α-methylated amino acid. The key steps involve the formation of the morpholine ring system, followed by functional group manipulations to yield the final product.

The proposed forward synthesis commences with the protection of α-methylserine, followed by a series of reactions to construct the morpholine core, and concludes with N-protection and esterification.

Caption: Retrosynthetic analysis of the target compound.

II. Key Starting Materials and Reagents

The successful synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate relies on the availability and purity of several key starting materials and reagents. The following table summarizes the essential components for the proposed synthetic route.

| Compound Name | Molecular Formula | Role | Key Considerations |

| (S)-α-Methylserine | C₄H₉NO₃ | Chiral Starting Material | Enantiomeric purity is critical for the final product's stereochemistry. |

| 2-Bromoethanol | C₂H₅BrO | Alkylating Agent | Highly toxic and corrosive; handle with appropriate safety precautions. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | N-Protecting Group | Moisture sensitive; store in a desiccator. |

| Methanol | CH₄O | Reagent/Solvent | Anhydrous conditions are required for the esterification step. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling Agent | Potent allergen; handle with gloves. |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst | Toxic and corrosive. |

| Sodium hydride (NaH) | HNa | Base | Highly reactive and flammable; handle under an inert atmosphere. |

| Triethylamine (TEA) | C₆H₁₅N | Base | Corrosive and flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | Volatile and should be used in a well-ventilated fume hood. |

| Ethyl acetate | C₄H₈O₂ | Solvent | Flammable. |

| Hexanes | C₆H₁₄ | Solvent | Flammable. |

III. Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

Step 1: Synthesis of (S)-N-(2-hydroxyethyl)-α-methylserine

This initial step involves the N-alkylation of the chiral starting material, (S)-α-methylserine, with 2-bromoethanol.

Protocol:

-

To a solution of (S)-α-methylserine (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add a base like sodium bicarbonate (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2-bromoethanol (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The product can be purified by ion-exchange chromatography.

Step 2: Synthesis of (S)-3-methylmorpholine-3-carboxylic acid via Intramolecular Cyclization

The formation of the morpholine ring is achieved through an intramolecular cyclization of the N-alkylated amino acid.

Protocol:

-

Dissolve the (S)-N-(2-hydroxyethyl)-α-methylserine (1.0 eq) in a high-boiling point aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, slowly heat the reaction mixture to a temperature between 80-100 °C.

-

Maintain the reaction at this temperature for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with a suitable acid and purify the product, which may precipitate or be extracted with an organic solvent.

Step 3: N-Boc Protection of (S)-3-methylmorpholine-3-carboxylic acid

The secondary amine of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent esterification step.

Protocol:

-

Dissolve (S)-3-methylmorpholine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide (2.0 eq) to the solution.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

After the reaction is complete, acidify the mixture with a cold, dilute acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-(tert-butoxycarbonyl)-3-methyl-morpholine-3-carboxylic acid.

Step 4: Esterification to 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

The final step is the esterification of the carboxylic acid group to form the methyl ester.

Protocol:

-

Dissolve (S)-4-(tert-butoxycarbonyl)-3-methyl-morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Add anhydrous methanol (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the final product, 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate.

IV. Workflow and Logical Relationships

The synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate follows a logical progression of well-established organic reactions. The workflow is designed to build the complexity of the molecule in a stepwise manner, starting from a simple chiral building block.

Caption: Synthetic workflow for the target compound.

V. Conclusion

The synthesis of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate presented in this guide offers a robust and logical pathway for its preparation. By starting with the chiral precursor α-methylserine, the stereochemical integrity of the final product can be maintained. The described protocols utilize standard and well-documented organic transformations, making this synthesis accessible to researchers with a solid background in synthetic organic chemistry. Careful execution of each step, with particular attention to reaction conditions and purification techniques, is crucial for achieving a high yield and purity of the target compound. This guide serves as a valuable resource for professionals engaged in the synthesis of novel morpholine-based compounds for potential applications in drug discovery and development.

Stereochemistry and enantiomeric purity of substituted morpholines

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged heterocyclic scaffold frequently incorporated into the structures of approved drugs and biologically active molecules.[1][2] Its presence is often associated with favorable physicochemical, metabolic, and pharmacokinetic properties.[2][3] The three-dimensional arrangement of substituents on the morpholine core, or its stereochemistry, can dramatically influence a molecule's interaction with biological targets, making stereochemical control and analysis a critical aspect of drug discovery and development.[4] This guide provides a comprehensive overview of the stereochemistry of substituted morpholines, methods for their stereoselective synthesis, and detailed protocols for the determination of enantiomeric purity.

Stereochemistry and Conformation of Substituted Morpholines

The morpholine ring typically adopts a chair conformation, similar to cyclohexane.[5] Substituents on the ring can exist in either axial or equatorial positions. The relative and absolute configuration of these substituents gives rise to various stereoisomers, including enantiomers and diastereomers. For instance, in 3,4-dimethyl-2-phenylmorpholine (phendimetrazine), the cis and trans isomers have been confirmed to exist in preferred chair conformations with specific substituent orientations.[6]

The biological activity of morpholine derivatives is highly dependent on their stereochemistry. Therefore, synthetic strategies that allow for the precise control of stereocenters are of paramount importance.[4]

Stereoselective Synthetic Strategies

Significant progress has been made in the asymmetric synthesis of chiral morpholines, enabling access to enantiomerically pure or enriched compounds. Key strategies include:

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) is a highly efficient, atom-economical method for producing chiral 2-substituted morpholines.[7][8] This approach often utilizes rhodium catalysts with chiral bisphosphine ligands, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[7][8][9]

-

Palladium-Catalyzed Carboamination: A versatile, four-step synthesis for cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols.[10][11] The key step involves a palladium-catalyzed intramolecular carboamination reaction, which generates the morpholine products as single stereoisomers.[10][12] This method is modular, allowing for variation in the substituents.[10]

-

Multi-component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates provide a route to highly substituted, unprotected morpholines.[13] This approach is effective for a diverse range of substrates, including those derived from chiral amino acids.[13]

Determination of Enantiomeric Purity

The enantiomeric purity of a chiral substance is typically expressed as enantiomeric excess (e.e.), which is a measure of how much one enantiomer is present in excess of the other. Accurate determination of e.e. is crucial for quality control and for understanding structure-activity relationships.[14] The primary methods employed for substituted morpholines are detailed below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[15] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Key Considerations for Chiral HPLC:

-

Column Selection: The choice of CSP is critical. Common choices for morpholine derivatives include polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD.[15][16]

-

Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), is optimized to achieve baseline separation.[15] Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds are often used to improve peak shape and resolution.[15]

-

Detection: UV detection is most common, assuming the analyte possesses a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, or by using a chiral solvating agent to induce chemical shift differences.[17][18][19]

-

Chiral Derivatizing Agents: The chiral morpholine is reacted with a chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their corresponding signals can be determined by integration to calculate the e.e.[17]

-

Chiral Solvating Agents: In the presence of a chiral solvating agent, transient diastereomeric complexes are formed in solution. This can lead to the resolution of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.[18]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a solution of a chiral compound.[20][21] While a fundamental technique, it has limitations for determining e.e.

-

Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree.[22] The observed rotation is proportional to the concentration of the sample, the path length of the cell, and the specific rotation of the compound.[20][23]

-

Application for e.e.: The e.e. can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. This requires that the specific rotation of the enantiomerically pure compound is known and that the sample is free of other optically active impurities.[14]

Data Presentation: Enantiomeric Excess in Asymmetric Synthesis

The following tables summarize quantitative data on the enantiomeric excess achieved in the asymmetric synthesis of various substituted morpholines.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | Substrate Substituent (R) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| 1 | Phenyl | 1 | 92 | 97 | [8] |

| 2 | 4-Fluorophenyl | 1 | 92 | >99 | [8] |

| 3 | 4-Chlorophenyl | 1 | 93 | >99 | [8] |

| 4 | 4-(Trifluoromethyl)phenyl | 1 | 94 | >99 | [8] |

| 5 | 2-Naphthyl | 1 | 90 | >99 | [8] |

| 6 | 3-Methoxyphenyl | 1 | 88 | >99 | [8] |

Conditions: Substrate (0.2 mmol), (R,R,R)-SKP ligand, [Rh(cod)₂]SbF₆, H₂ (30 atm), DCM (2 mL), room temperature, 24 h.[8]

Table 2: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

| Entry | Amino Alcohol Precursor | Aryl Bromide | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | (S)-Phenylalaninol | 4-Bromotoluene | >20:1 | 75 | [10] |

| 2 | (S)-Valinol | 4-Bromotoluene | >20:1 | 68 | [10] |

| 3 | (S)-Leucinol | 4-Bromotoluene | >20:1 | 71 | [10] |

| 4 | (S)-Phenylalaninol | 4-Bromoanisole | >20:1 | 80 | [10] |

| 5 | (S)-Phenylalaninol | 2-Bromonaphthalene | >20:1 | 65 | [10] |

The morpholine products are generated as single stereoisomers, with the diastereomeric ratio referring to the purity of the isolated product.[10]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

-

System Preparation:

-

Select an appropriate chiral column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical mobile phase is a mixture of n-hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[15]

-

For basic analytes, add 0.1% diethylamine to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid.[15]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the substituted morpholine sample.

-

Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

-

Identify the peaks corresponding to the two enantiomers.

-

-

Data Interpretation:

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Protocol 2: General Procedure for NMR Analysis using a Chiral Derivatizing Agent

-

Sample Preparation:

-

In an NMR tube, dissolve a known quantity of the substituted morpholine sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent (e.g., Mosher's acid chloride).

-

Add a non-nucleophilic base (e.g., pyridine) if necessary to facilitate the reaction.

-

Allow the reaction to proceed to completion.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

-

Carefully integrate the areas of these two signals.

-

The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the e.e. from this ratio.

-

Protocol 3: General Procedure for Polarimetry

-

Instrument Calibration:

-

Turn on the polarimeter and allow the lamp to warm up.

-

Calibrate the instrument by filling the sample cell with the pure solvent that will be used for the sample and setting the reading to zero.[24]

-

-

Sample Preparation:

-

Accurately prepare a solution of the substituted morpholine of known concentration (c, in g/mL) in a suitable solvent.[24]

-

Ensure the solution is homogeneous and free of bubbles.

-

-

Measurement:

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using Biot's Law:[20] [α] = α / (l x c)

-

The enantiomeric excess can then be determined using the formula: ee (%) = ([α]sample / [α]pure enantiomer) x 100

-

Visualizations

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Caption: General workflow for determining the enantiomeric purity of morpholines.

Caption: Synthetic pathway for cis-3,5-disubstituted morpholines.

Conclusion

The stereochemical configuration of substituted morpholines is a critical determinant of their biological function, making stereocontrolled synthesis and accurate enantiomeric purity analysis essential components of modern drug discovery.[1][4] Efficient synthetic methodologies, such as asymmetric hydrogenation and palladium-catalyzed carboamination, provide access to a wide array of enantiomerically enriched morpholine derivatives.[7][10] Robust analytical techniques, particularly chiral HPLC and NMR spectroscopy, offer reliable means to quantify the enantiomeric purity of these compounds, ensuring the rigorous characterization required for their advancement as potential therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate the complexities of morpholine stereochemistry.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of enantiomeric excess [ch.ic.ac.uk]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. vernier.com [vernier.com]

- 21. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 22. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

The Biological Versatility of C-Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of C-substituted morpholine derivatives, providing a critical resource for researchers and scientists in the field of drug development.

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. The strategic introduction of substituents onto the carbon framework of the morpholine ring, creating C-substituted derivatives, has unlocked a vast and diverse range of biological activities. This technical guide provides a comprehensive overview of the biological relevance of these compounds, focusing on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative analysis of their structure-activity relationships.

Therapeutic Applications of C-Substituted Morpholine Derivatives

C-substituted morpholine derivatives have demonstrated significant potential across a spectrum of therapeutic areas. Their ability to interact with a wide array of biological targets, including enzymes and receptors, has led to the development of potent and selective inhibitors for various diseases.

Anticancer Activity

A substantial body of research has focused on the development of C-substituted morpholine derivatives as anticancer agents. These compounds have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation, most notably the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of C-Substituted Morpholine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [1] |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [1] | |

| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [1] | |

| MCF-7 (Breast) | 0.58 ± 0.11 | [1] | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [1] | ||

| Morpholino Pyrimidine Hybrids | Compound 2g | SW480 (Colon) | 5.10 ± 2.12 | [2] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [2] | ||

| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] | |

| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. C-substituted morpholine derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antibacterial Activity of C-Substituted Morpholine Derivatives

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Morpholine-linked Chromene-Thiazole Hybrids | Compound 9d | S. aureus | 3.9 | [5] |

| S. mutans | 3.9 | [5] | ||

| E. coli | 3.9 | [5] | ||

| Compound 9e | S. aureus | 1.7 | [5] | |

| S. mutans | 1.7 | [5] | ||

| E. coli | 1.7 | [5] | ||

| Morpholine-Substituted Quinoxalines | Compound 2d | E. coli | 8 | [6] |

| Compound 3c | E. coli | 8 | [6] | |

| 1,3-Thiazine-2-amines with Morpholine | Compound 21 | P. aeruginosa | 6.25 | [7] |

| Compound 24 | V. cholerae | 6.25 | [7] | |

| P. aeruginosa | 6.25 | [7] | ||

| Morpholine Derivatives with Azole Nucleus | Compound 12 | M. smegmatis | 15.6 | [8] |

Table 3: Antifungal Activity of C-Substituted Morpholine Derivatives

| Compound Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Morpholine-Substituted Quinoxalines | Compound 10 | C. albicans | 16 | [6] |

| A. flavus | 16 | [6] | ||

| Sila-Morpholine Analogues | Compound 24 | C. albicans ATCC 24433 | 0.25 | [9] |

| C. neoformans ATCC 34664 | 0.125 | [9] | ||

| A. niger ATCC 10578 | 0.5 | [9] | ||

| Morpholine and Piperidine based Surfactants | P16S3 | C. albicans | - | [10] |

| C16S3 | C. albicans | - | [10] |

Central Nervous System (CNS) Activity

The morpholine moiety is a common feature in many CNS-active drugs due to its ability to improve pharmacokinetic properties and facilitate blood-brain barrier penetration. C-substitution allows for the fine-tuning of activity towards specific CNS targets. A prominent example is Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which C-substituted morpholine derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Several classes of C-substituted morpholine derivatives have been identified as potent inhibitors of this pathway.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

The Synthesis of Morpholine Congeners: A Technical Guide for Drug Discovery

Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1][2] This technical guide provides a comprehensive review of the key synthetic strategies for constructing morpholine and its derivatives, with a focus on detailed experimental protocols and a comparative analysis of reaction efficiencies. Furthermore, it delves into the signaling pathways modulated by morpholine congeners, offering insights for researchers and scientists in drug development.

Key Synthetic Strategies for Morpholine Ring Formation

The construction of the morpholine ring can be broadly categorized into several key approaches, primarily involving intramolecular cyclization of substituted amino alcohols. Recent advancements have also introduced novel methods, including photocatalytic reactions and multicomponent strategies, which offer improved efficiency and stereoselectivity.[3][4]

Cyclization of 1,2-Amino Alcohols and Their Derivatives

The most traditional and widely employed method for morpholine synthesis involves the cyclization of 1,2-amino alcohols or their derivatives.[3] This strategy typically proceeds via N-alkylation followed by intramolecular Williamson ether synthesis or through dehydrative cyclization.

A recent, notable advancement in this area is a green, one- or two-step, redox-neutral protocol utilizing ethylene sulfate and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines.[5][6][7][8] This method is advantageous due to its use of inexpensive reagents and its ability to cleanly isolate monoalkylation products.[5][6][7][8]

Experimental Protocol: Green Synthesis of Morpholines from 1,2-Amino Alcohols [5][6][7][8]

-

Step 1: N-Alkylation. To a solution of the 1,2-amino alcohol in an appropriate solvent (e.g., THF, DMF), add ethylene sulfate. The reaction is typically carried out at room temperature.

-

Step 2: Cyclization. Following the consumption of the starting material, a base such as potassium tert-butoxide (tBuOK) is added to facilitate the intramolecular cyclization to the desired morpholine derivative.

-

Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Synthesis of Morpholine Derivatives from 1,2-Amino Alcohols using Ethylene Sulfate

| Entry | 1,2-Amino Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-Aminoethanol | Morpholine | 1. Ethylene sulfate, THF, rt; 2. tBuOK, THF, rt | 85 | [5][6][7] |